nocardimicin C

Description

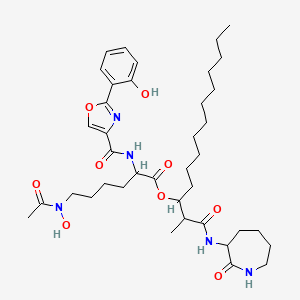

Nocardimicin C is a monocyclic β-lactam antibiotic belonging to the nocardicin family, which is biosynthesized by Nocardia species and related actinomycetes. Structurally, it features a β-lactam ring fused to a peptide-like backbone with variable side chain modifications, including distinct amino acid and sugar moieties that influence its biological activity . This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, by inhibiting penicillin-binding proteins (PBPs) and disrupting cell wall synthesis . Its stability and efficacy are attributed to side chain variations, which reduce susceptibility to β-lactamase degradation compared to earlier nocardicins like nocardicin A .

Properties

Molecular Formula |

C39H59N5O9 |

|---|---|

Molecular Weight |

741.9 g/mol |

IUPAC Name |

[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]tetradecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C39H59N5O9/c1-4-5-6-7-8-9-10-11-12-23-34(27(2)35(47)41-30-20-15-17-24-40-36(30)48)53-39(50)31(21-16-18-25-44(51)28(3)45)42-37(49)32-26-52-38(43-32)29-19-13-14-22-33(29)46/h13-14,19,22,26-27,30-31,34,46,51H,4-12,15-18,20-21,23-25H2,1-3H3,(H,40,48)(H,41,47)(H,42,49) |

InChI Key |

ZRSRFOLUVALIAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Nocardimicin C is typically isolated from the culture broth of Nocardia nova. The preparation involves cultivating the bacterium under specific conditions and then extracting the compound using various chromatographic techniques. The molecular formula of this compound is C₄₄H₆₃N₅O₁₀ .

Chemical Reactions Analysis

Nocardimicin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nocardimicin C has several scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is explored for its potential antimicrobial properties. In medicine, this compound is investigated for its ability to inhibit certain bacterial infections. Additionally, it has industrial applications in the development of new antibiotics and other pharmaceutical agents .

Mechanism of Action

The mechanism of action of nocardimicin C involves its ability to bind to iron, which is essential for bacterial growth and metabolism. By sequestering iron, this compound inhibits the growth of bacteria. The molecular targets include iron transport proteins and enzymes involved in iron metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The nocardicin family comprises structurally related β-lactam antibiotics with varying biological profiles. Below is a detailed comparison of nocardimicin C with its analogs and other β-lactam antibiotics:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

| Compound | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| This compound | Monocyclic β-lactam | Broad-spectrum (Gram-negative) | Side chain length variations enhance stability |

| Nocardimicin A | Monocyclic β-lactam | Broad-spectrum (Gram-negative) | First identified member; precursor compound |

| Nocardimicin B | Monocyclic β-lactam | Gram-positive bacteria | Modified sugar composition |

| Nocardimicin D | Monocyclic β-lactam | Resistant Gram-negative strains | Enhanced enzymatic stability |

| Nocardimicin F | Monocyclic β-lactam | Broad-spectrum (Gram-negative) | Side chain modifications improve target binding |

| Vancomycin | Glycopeptide | Severe Gram-positive infections | Targets D-Ala-D-Ala; resistance issues |

| Tylosin | Macrolide | Respiratory pathogens | Veterinary use; macrolide resistance common |

Key Findings:

Structural Differentiation: this compound shares the core β-lactam ring with other nocardicins but differs in side chain length, which correlates with improved stability and reduced enzymatic degradation compared to nocardimicin A . Unlike glycopeptides (e.g., vancomycin) or macrolides (e.g., tylosin), nocardimicins lack cross-resistance mechanisms due to their unique PBP-targeting mechanism .

Biological Activity: this compound’s broad-spectrum activity overlaps with nocardimicin A but shows superior efficacy against β-lactamase-producing strains due to structural resilience . In contrast, nocardimicin D demonstrates enhanced activity against multidrug-resistant (MDR) Gram-negative pathogens, attributed to additional methyl groups in its side chain .

Synthesis and Biosynthesis: this compound is biosynthesized via nonribosomal peptide synthetases (NRPS) in Nocardia species, with fermentation conditions optimized for yield . Synthetic analogs of this compound have been explored to modify its pharmacokinetics, though challenges in stereochemical control persist .

Resistance and Stability: this compound is less prone to hydrolysis by β-lactamases than penicillin derivatives but shares stability limitations with other monocyclic β-lactams like aztreonam .

Q & A

Q. What methodologies are recommended for the structural characterization of nocardimicin C and its analogs?

Answer: Structural elucidation of this compound derivatives relies on advanced spectroscopic techniques. Key methods include:

- 1D/2D NMR (e.g., ¹H-¹H COSY, HMBC) to resolve connectivity between protons and carbons, particularly for amide protons, aromatic systems, and fatty acid chains .

- HR-ESI-MS to confirm molecular formulas (e.g., C₄₂H₆₂N₅O₁₀Ga for compound 4a) .

- Comparative analysis with known nocardimicin frameworks to identify substituents (e.g., Nε-propionyllysine in substructure B) .

Q. How should researchers design isolation protocols for this compound from microbial sources?

Answer:

- Sample Preparation : Use desert-isolated microbial strains (e.g., Xinjiang desert strains) due to their unique biosynthetic profiles .

- Chromatography : Employ gradient HPLC with reverse-phase columns to separate analogs based on hydrophobicity. Monitor fractions via LC-MS.

- Validation : Cross-verify purity using TLC and NMR spectral consistency .

What frameworks are effective for formulating research questions on this compound’s bioactivity?

Answer: Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

- Population: Bacterial strains with resistance to conventional antibiotics.

- Intervention: this compound exposure at varying concentrations.

- Outcome: MIC (Minimum Inhibitory Concentration) values compared to known antibiotics.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis of nocardimicin analogs?

Answer:

- Iterative Validation : Re-run NMR experiments under standardized conditions (e.g., solvent, temperature) to confirm chemical shift reproducibility .

- Cross-Technique Correlation : Compare HMBC/COSY data with X-ray crystallography (if available) or computational modeling (e.g., DFT calculations).

- Peer Review : Engage collaborators to independently interpret spectral datasets, reducing confirmation bias .

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

Answer:

- Standardized Assays : Adopt CLSI (Clinical & Laboratory Standards Institute) guidelines for MIC determination to ensure reproducibility .

- Control Harmonization : Use reference strains (e.g., Staphylococcus aureus ATCC 25923) in parallel with test samples.

- Meta-Analysis : Systematically compare bioactivity data across studies, accounting for variables like pH, incubation time, and solvent effects .

Q. How to design experiments investigating this compound’s biosynthesis pathways?

Answer:

- Gene Cluster Analysis : Use genome mining tools (e.g., antiSMASH) to identify putative biosynthetic gene clusters .

- Isotope Labeling : Track precursor incorporation (e.g., ¹³C-acetate) via NMR to map metabolic pathways.

- Knockout Strains : CRISPR-Cas9 deletion of candidate genes to confirm their role in nocardimicin production .

Q. What statistical approaches ensure robustness in dose-response studies of this compound?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Uncertainty Quantification : Report 95% confidence intervals for IC₅₀ values and use ANOVA for cross-group comparisons .

- Power Analysis : Predefine sample sizes to achieve adequate statistical power (e.g., α=0.05, β=0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.